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‘ Compound of Interest

Compound Name: N-Nitrosometoprolol

Cat. No.: B6189872

Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction

N-Nitrosometoprolol is a nitrosamine impurity that can be found in metoprolol drug products. N-nitroso compounds are a class of chemicals that are
clastogenic potential of N-Nitrosometoprolol, in accordance with regulatory guidelines such as those from the Organisation for Economic Co-operat

Mechanism of Genotoxicity of N-Nitroso Compounds

N-nitroso compounds, such as N-Nitrosometoprolol, are typically pro-mutagens, meaning they require metabolic activation to exert their genotoxic ¢
diazonium ion. This diazonium ion can then alkylate DNA bases, forming DNA adducts. A key pro-mutagenic lesion is the formation of O6-alkylguanin
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Caption: Metabolic activation of N-Nitrosometoprolol and its subsequent mechanism of genotoxicity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes various strains of Salmonella typhimuriui
medium. For N-nitrosamines, enhanced testing conditions are recommended to improve the sensitivity of the assay.

Experimental Protocol

This protocol is based on the OECD Test Guideline 471 and incorporates recommendations for testing N-nitrosamines.

o Tester Strains: Use S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).

» Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system. The recommended system is a post-mitc
* Assay Method: The pre-incubation method should be used.

o Add the tester strain, N-Nitrosometoprolol (dissolved in a suitable solvent like water or methanol), and the S9 mix (or buffer for the non-activati
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o Incubate the mixture at 37°C for a recommended pre-incubation time of 30 minutes.
o After incubation, add molten top agar and pour the mixture onto minimal glucose agar plates.
o Incubate the plates at 37°C for 48-72 hours.
« Dose Levels: A preliminary toxicity assay should be performed to determine the appropriate concentration range. At least five different analyzable c
» Controls:
o Negative Control: Vehicle (solvent) alone.
o Positive Controls:
= Without S9 activation: A known direct-acting mutagen appropriate for each strain (e.g., sodium azide for TA1535 and TA100, 4-nitroquinoline-1
= With S9 activation: A known pro-mutagen (e.g., 2-aminoanthracene for all strains or N-nitrosodimethylamine (NDMA) for TA100 and TA1535).
« Data Analysis: Count the number of revertant colonies per plate. A positive result is characterized by a concentration-related increase in the numbe

Data Presentation

Parameter Recommended (
Test System S. typhimurium (T
Metabolic Activation With and without h
Assay Type Pre-incubation me'
Pre-incubation Time 30 minutes

Solvent Water or Methanol
Positive Controls Strain-specific dire
Expected Outcome Positive in strains |

digraph "Ames Test Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"1;
edge [fontname="Arial", fontsize=10];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prepare Reagents" [label="Prepare Tester Strains,\nN-Nitrosometoprolol dilutions,\nS9 Mix, and Controls", fi
"Pre_incubation" [label="Pre-incubation (37°C, 30 min):\nBacteria + Test Compound +/- S9 Mix", fillcolor="#FB
"Plating" [label="Add Top Agar and\nPour onto Minimal Agar Plates", fillcolor="#FFFFFF"];

"Incubation" [label="Incubate Plates\n(37°C, 48-72 hours)", fillcolor="#FFFFFF"];

"Scoring" [label="Count Revertant Colonies", fillcolor="#FFFFFF"];

"Analysis" [label="Data Analysis:\nCompare to Negative Control", fillcolor="#FFFFFF"];

"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_ Reagents";
"Prepare_Reagents" -> "Pre incubation";
"Pre_incubation" -> "Plating";
"Plating" -> "Incubation";
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"Incubation" -> "Scoring";
"Scoring" -> "Analysis";
"Analysis" -> "End";

}

Caption: Experimental workflow for the Ames test.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test that detects chromosomal damage. It identifies micronuclei, which are small, extra-nuclear bodi
Experimental Protocol
This protocol is based on the OECD Test Guideline 487.
o Cell Lines: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL), CHO, or TK6 cells. TK6 cells have been sho
» Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., 30% hamster liver S9).
¢ Treatment:
o Short treatment with S9: Expose cells to N-Nitrosometoprolol for 3-4 hours in the presence of S9 mix.
o Short and long treatment without S9: Expose cells for 3-4 hours or for a longer period (e.g., 21-24 hours, equivalent to 1.5-2 normal cell cycles) i
» Cytokinesis Block: After treatment, wash the cells and add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
« Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific
* Dose Levels: Use at least three analyzable concentrations of N-Nitrosometoprolol, with the highest concentration inducing significant cytotoxicity
« Controls:
o Negative Control: Vehicle alone.
o Positive Controls:
= Without S9 activation: A known clastogen (e.g., mitomycin C).
= With S9 activation: A known pro-mutagen that requires metabolic activation (e.g., cyclophosphamide or NDEA).
« Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a concentration-depende

Data Presentation

Parameter

Recommended (

Test System

Human lymphobla:

Metabolic Activation

With and without h

Treatment Duration

3-4 hours with S9;

Endpoint

Frequency of micr

Positive Controls

Mitomycin C (withc

Expected Outcome

Dose-dependent ir
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digraph "Micronucleus Assay Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell Culture" [label="Culture Mammalian Cells\n(e.g., TK6)", fillcolor="#FFFFFF"];

"Treatment" [label="Treat cells with N-Nitrosometoprolol\n+/- S9 Mix", fillcolor="#FBBC05"];
"Wash CytoB" [label="Wash cells and add\nCytochalasin B", fillcolor="#FFFFFF"];

"Incubation" [label="Incubate for 1.5-2 cell cycles", fillcolor="#FFFFFF"];

"Harvest" [label="Harvest cells (Hypotonic treatment, Fixation)", fillcolor="#FFFFFF"];

"Slide Prep" [label="Prepare and Stain Slides", fillcolor="#FFFFFF"];

"Scoring" [label="Score Micronuclei in\nBinucleated Cells via Microscopy", fillcolor="#FFFFFF"];
"Analysis" [label="Data Analysis", fillcolor="#FFFFFF"];

"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell Culture";
"Cell Culture" -> "Treatment";
"Treatment" -> "Wash CytoB";
"Wash CytoB" -> "Incubation";
"Incubation" -> "Harvest";
"Harvest" -> "Slide Prep";
"Slide Prep" -> "Scoring";
"Scoring" -> "Analysis";

"Analysis" -> "End";

P

Caption: Experimental workflow for the in vitro micronucleus assay.

In Vitro Chromosomal Aberration Assay

The in vitro chromosomal aberration assay evaluates the potential of a substance to induce structural chromos

Experimental Protocol

This protocol is based on the OECD Test Guideline 473.1. Cell Lines: Use a suitable mammalian cell line, suc

2.
3.

*

*¥ N O U1 B~ X

*

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e
Treatment:

Short treatment with S9: Expose cells to N-Nitrosometoprolol for3-4 hours in the presence of S9 mix.
Short and long treatment without S9: Expose cells for3-4 hours or for a longer period (e.g., 21 hours) in
Cell Harvest: Following treatment, add a metaphase-arresting agent (e.g., colcemid) for the last few hour
Slide Preparation and Staining: Drop the fixed cells onto microscope slides, air-dry, and stain with a su
Dose Levels: Use at least three analyzable concentrations of N-Nitrosometoprolol.

Controls:

Negative Control: Vehicle alone.

Positive Controls:

Without S9 activation: A known clastogen (e.g., mitomycin C).
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*  With S9 activation: A known pro-mutagen (e.g., cyclophosphamide).
8. Data Analysis: Score at least 300 well-spread metaphases per concentration for chromosomal aberrations (e

Data Presentation

Parameter Recommended (
Test System Human periphe
Metabolic Activation With and withc
Treatment Duration 3-4 hours witt
Endpoint Percentage of
Positive Controls Mitomycin C (v
Expected Outcome Dose-dependent

digraph "Chromosomal Aberration Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"1;
edge [fontname="Arial", fontsize=10];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell Culture" [label="Culture Mammalian Cells\n(e.g., HPBL, CHO)", fillcolor="#FFFFFF"];

"Treatment" [label="Treat cells with N-Nitrosometoprolol\n+/- S9 Mix", fillcolor="#FBBC05"];

"Metaphase Arrest" [label="Add Metaphase-Arresting Agent\n(e.g., Colcemid)", fillcolor="#FFFFFF"];
"Harvest" [label="Harvest cells (Hypotonic treatment, Fixation)", fillcolor="#FFFFFF"];

"Slide Prep" [label="Prepare and Stain Slides", fillcolor="#FFFFFF"];

"Scoring" [label="Score Chromosomal Aberrations\nin Metaphase Cells via Microscopy", fillcolor="#FFFFFF"];
"Analysis" [label="Data Analysis", fillcolor="#FFFFFF"];

"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell Culture";

"Cell Culture" -> "Treatment";
"Treatment" -> "Metaphase Arrest";
"Metaphase Arrest" -> "Harvest";
"Harvest" -> "Slide Prep";

"Slide Prep" -> "Scoring";
"Scoring" -> "Analysis";
"Analysis" -> "End";

Caption: Experimental workflow for the in vitro chromosomal aberration assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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